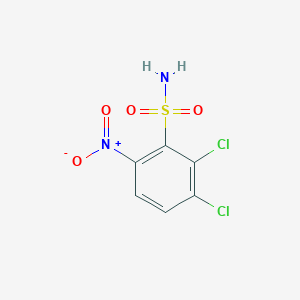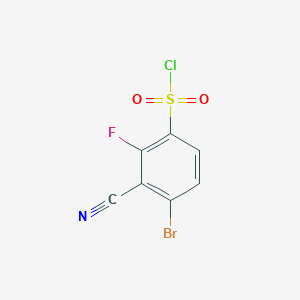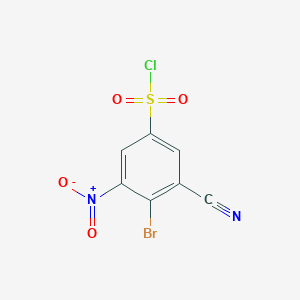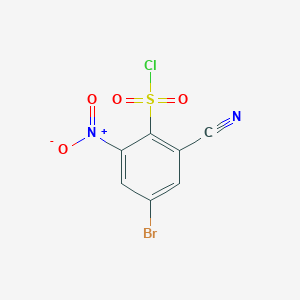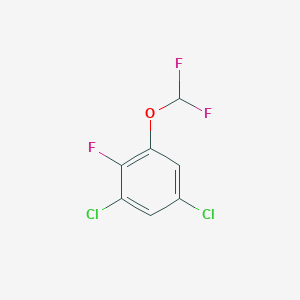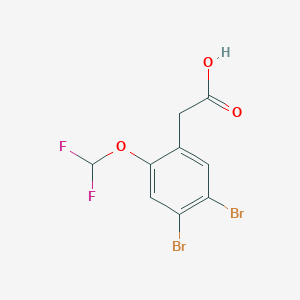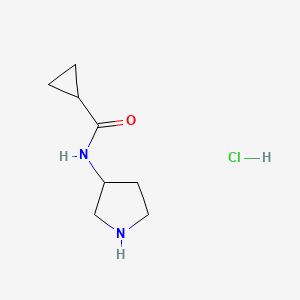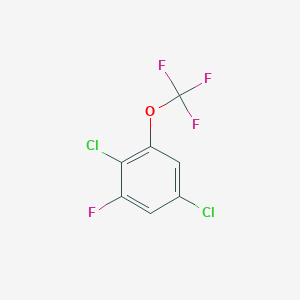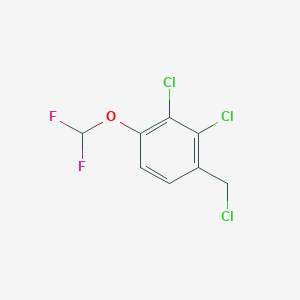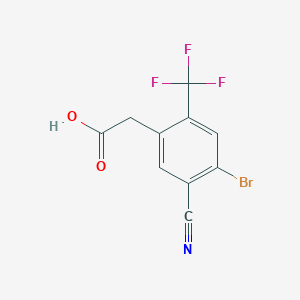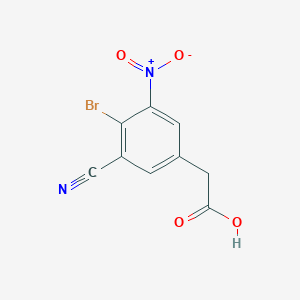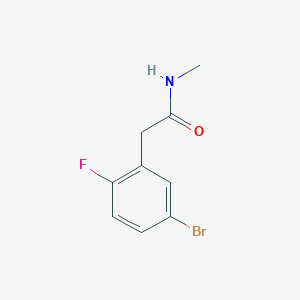
2-(5-Bromo-2-fluorophenyl)-N-methylacetamide
Vue d'ensemble
Description
Compounds with bromo and fluoro groups on a phenyl ring are often used as intermediates in medicinal chemistry . They can be part of larger molecules with various biological activities.
Molecular Structure Analysis
The molecular structure of these compounds can be determined using various methods such as NMR, MS, FT-IR, and single crystal X-ray diffraction .Chemical Reactions Analysis
The bromo and fluoro groups on the phenyl ring can act as active sites in chemical reactions . Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. For example, some similar compounds are solid at room temperature . The exact properties would depend on the specific structure of the compound.Applications De Recherche Scientifique
Synthesis of Ketamine Derivatives
A study by Moghimi, Rahmani, Zare, and Sadeghzadeh (2014) describes the synthesis of ketamine derivatives, including a fluoroderivative similar to 2-(5-Bromo-2-fluorophenyl)-N-methylacetamide. This derivative, known as fluoroketamine, shows promise in preliminary animal tests, with advantages over traditional ketamine in terms of effective dose and recovery time (Moghimi et al., 2014).
Radiosynthesis for PET Imaging
Wang, Gao, and Zheng (2014) conducted research on the radiosynthesis of a compound similar to this compound for potential use in PET imaging of EGFR, HER2, and HER3 signaling (Wang et al., 2014).
Anticonvulsant and Antidepressant Activity
Xie, Tang, Pan, and Guan (2013) synthesized derivatives of a compound structurally similar to this compound and evaluated their anticonvulsant and antidepressant activities. Some derivatives showed reduced immobility times in mice, indicating potential therapeutic applications (Xie et al., 2013).
Antimicrobial Activity
Saeed, Shaheen, Hameed, and Kazmi (2010) researched the synthesis of compounds including those with a fluorobenzoylimino structure, which demonstrated significant in vitro antibacterial and antifungal activities (Saeed et al., 2010).
Synthesis of Morpholine Derivatives
Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to this compound, indicating potential for further investigation in antidepressant activity (Yuan, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12-9(13)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRNFSLTUICYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)

